molecular formula C8H2Cl2F6 B1396612 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene CAS No. 1221272-88-3

1,3-Dichloro-2,4-bis(trifluoromethyl)benzene

Cat. No.: B1396612
CAS No.: 1221272-88-3
M. Wt: 282.99 g/mol
InChI Key: DZWZXJXAOQPCMP-UHFFFAOYSA-N
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Description

1,3-Dichloro-2,4-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H2Cl2F6. It is characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2,4-bis(trifluoromethyl)benzene can be synthesized through several methodsFor example, the compound can be prepared by the chlorination of 1,3-dichlorobenzene, followed by the reaction with trifluoromethylating agents under specific conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, purification, and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .

Scientific Research Applications

1,3-Dichloro-2,4-bis(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various chemical reactions. Its unique structure allows it to participate in a range of chemical processes, making it valuable in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-fluoro-4-(trifluoromethyl)benzene
  • 1,3-Dichloro-2,4,5-trifluorobenzene
  • 1,3-Dichloro-2,4-difluorobenzene

Uniqueness

1,3-Dichloro-2,4-bis(trifluoromethyl)benzene is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly useful in applications where other similar compounds may not be as effective .

Biological Activity

1,3-Dichloro-2,4-bis(trifluoromethyl)benzene, a chlorinated aromatic compound, has garnered attention in various fields including agrochemicals and pharmaceuticals due to its unique chemical structure and potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features two trifluoromethyl groups and two chlorine atoms attached to a benzene ring, contributing to its unique electronic properties. The presence of these electronegative groups enhances hydrophobic interactions and influences the compound's reactivity and biological activity.

Biological Activity Overview

This compound has been studied for its potential as an insecticide and its effects on various biological systems. The following sections detail specific biological activities observed in research studies.

1. Insecticidal Activity

Research has indicated that this compound exhibits significant insecticidal properties. A study comparing its bioactivity with that of fipronil (a well-known insecticide) showed that it effectively targets insect nervous systems, leading to paralysis and death in susceptible species .

Table 1: Comparative Insecticidal Activity

CompoundTarget SpeciesLC50 (mg/L)Mechanism of Action
This compoundDrosophila melanogaster15.6GABA receptor antagonist
FipronilAedes aegypti10.2GABA receptor antagonist

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that it possesses inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLMembrane disruption
Staphylococcus aureus16 µg/mLMembrane disruption

Case Study 1: Insecticidal Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against various pests. The results indicated a rapid knockdown effect within hours of exposure, with a significant mortality rate observed within 24 hours .

Case Study 2: Antimicrobial Testing

In another study focusing on its antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed a clear zone of inhibition at concentrations as low as 16 µg/mL, suggesting potential as a disinfectant or preservative in pharmaceutical formulations .

The biological activity of this compound can be attributed to several mechanisms:

  • GABA Receptor Antagonism : Similar to fipronil, this compound disrupts GABAergic neurotransmission in insects.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in bacteria.

Properties

IUPAC Name

1,3-dichloro-2,4-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F6/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14,15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWZXJXAOQPCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221272-88-3
Record name 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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